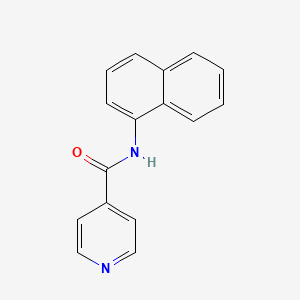

N-(Naphthalen-1-yl)isonicotinamide

説明

N-(Naphthalen-1-yl)isonicotinamide is a heterocyclic compound featuring a naphthalene moiety linked via an amide bond to isonicotinamide (pyridine-4-carboxamide). This structural architecture confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Synthesis typically involves coupling reactions between naphthalen-1-amine and isonicotinoyl chloride derivatives, as inferred from analogous methods in the literature .

特性

分子式 |

C16H12N2O |

|---|---|

分子量 |

248.28 g/mol |

IUPAC名 |

N-naphthalen-1-ylpyridine-4-carboxamide |

InChI |

InChI=1S/C16H12N2O/c19-16(13-8-10-17-11-9-13)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,18,19) |

InChIキー |

VHPLSRUYMRRUFN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=NC=C3 |

製品の起源 |

United States |

準備方法

合成経路および反応条件

N-(ナフタレン-1-イル)イソニコチンアミドの合成は、通常、ナフタレン-1-アミンとイソニコチン酸またはその誘導体の反応を伴います。 一般的な方法の1つは、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用し、ナフタレン-1-アミンとイソニコチン酸間のアミド結合形成を促進するものです .

工業的生産方法

N-(ナフタレン-1-イル)イソニコチンアミドの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成を伴います。これには、効率とスケーラビリティを向上させるために、自動反応器と連続フローシステムの使用が含まれる場合があります。

化学反応の分析

科学研究における用途

化学: より複雑な有機分子や材料を合成するための前駆体として役立ちます。

生物学: この化合物は、特に酵素機能と相互作用の研究において、生物学的アッセイにおける阻害剤として潜在的な可能性を示しています.

科学的研究の応用

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

Industry: It is used in the development of advanced materials with specific electronic and optical properties.

作用機序

類似化合物の比較

類似化合物

N-(ナフタレン-1-イル)フェナジン-1-カルボキサミド: この化合物は、類似のナフタレン構造を共有していますが、その官能基と生物学的活性は異なります.

N-(ナフタレン-1-イル)ピコリンアミド: 化学的性質と用途が異なる別のナフタレン誘導体です.

独自性

N-(ナフタレン-1-イル)イソニコチンアミドは、ナフタレン環とイソニコチンアミド部分構造体の組み合わせが独自であり、独自の化学反応性と生物学的活性を付与しています。 この独自性は、さまざまな科学分野における標的とした研究開発に役立つ化合物となっています.

類似化合物との比較

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | Structural Differences | Key Functional Impact |

|---|---|---|

| N-(Naphthalen-2-yl)nicotinamide | Naphthalen-2-yl substituent; nicotinamide (pyridine-3-carboxamide) | Altered steric interactions due to naphthalene substitution position; modified receptor binding |

| N-(1-Adamantyl)isonicotinamide | Adamantyl group instead of naphthalen-1-yl | Enhanced rigidity and hydrophobicity; improved NO-mediated vasorelaxation |

| N-(4-Nitronaphthalen-1-yl)acetamide | Nitro group at C4 of naphthalene; acetamide backbone | Electron-withdrawing nitro group increases reactivity in electrophilic substitutions |

| N-(Pyridin-2-yl)amides | Pyridin-2-yl substituent; lacks naphthalene | Reduced lipophilicity; limited membrane permeability |

Key Observations :

- The naphthalen-1-yl group in N-(Naphthalen-1-yl)isonicotinamide likely enhances binding to aromatic-rich enzyme pockets compared to adamantyl or pyridyl analogs.

- Electron-withdrawing groups (e.g., nitro in N-(4-nitronaphthalen-1-yl)acetamide) increase chemical reactivity but may reduce bioavailability due to polarity .

- Positional isomerism (naphthalen-1-yl vs. naphthalen-2-yl) significantly alters steric effects, as seen in the contrasting bioactivities of N-(naphthalen-1-yl) and N-(naphthalen-2-yl)nicotinamide derivatives .

Mechanistic Divergences

- N-(1-Adamantyl)isonicotinamide: Acts via nitric oxide (NO) release, inducing vasodilation, whereas naphthalene-containing analogs may instead inhibit redox-sensitive enzymes .

- Thiazolidine-isonicotinamide hybrids (e.g., ): The thiazolidine ring enables disulfide bond formation, critical for anti-inflammatory activity, a feature absent in pure naphthalene-isonicotinamide structures .

- Nitro-substituted analogs: The nitro group facilitates nucleophilic aromatic substitution, enabling covalent binding to targets, unlike the non-covalent interactions of N-(naphthalen-1-yl)isonicotinamide .

Unique Advantages of N-(Naphthalen-1-yl)isonicotinamide

- Synergistic aromatic systems : The planar naphthalene and pyridine rings enable π-π stacking with biomolecular targets, enhancing binding affinity.

- Tunable hydrophobicity : Balances solubility and membrane permeability, making it versatile for drug delivery applications.

- Synthetic flexibility : The amide bond allows straightforward derivatization to optimize pharmacokinetic properties .

生物活性

N-(Naphthalen-1-yl)isonicotinamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which combines a naphthalene moiety with an isonicotinamide group, suggests various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

N-(Naphthalen-1-yl)isonicotinamide features a naphthalene ring attached to an isonicotinamide group. This structural configuration is significant because:

- Aromaticity : The naphthalene component provides a planar structure conducive to π–π stacking interactions with biological macromolecules.

- Nitrogen Functionality : The isonicotinamide group introduces nitrogen functionalities that can participate in hydrogen bonding and other interactions with enzymes and receptors.

1. Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Research has shown that compounds similar to N-(Naphthalen-1-yl)isonicotinamide can inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases, including metabolic disorders and cancers. NNMT catalyzes the methylation of nicotinamide to produce N-methylnicotinamide, affecting NAD+ metabolism and methyl donor balance.

- IC50 Values : Studies indicate that incorporating a naphthalene moiety significantly enhances the inhibitory activity against NNMT, with some compounds exhibiting IC50 values as low as 1.41 μM . This suggests a strong potential for N-(Naphthalen-1-yl)isonicotinamide as a therapeutic agent targeting NNMT.

2. Binding Affinity Studies

The binding affinity of N-(Naphthalen-1-yl)isonicotinamide to various biological targets has been explored using isothermal titration calorimetry and molecular modeling studies. The presence of the naphthalene ring increases the likelihood of favorable interactions with hydrophobic pockets in proteins.

- Case Study : A study demonstrated that structural modifications to NNMT inhibitors, including the addition of naphthalene, improved binding affinity due to enhanced π–π stacking interactions . This highlights the importance of structural design in developing effective inhibitors.

Pharmacological Implications

The dual functionality of N-(Naphthalen-1-yl)isonicotinamide may confer distinct pharmacological properties:

- Anticancer Potential : Given its ability to inhibit NNMT, there is potential for this compound in cancer therapy where NNMT overexpression is noted.

- Metabolic Regulation : By modulating nicotinamide metabolism, it may play a role in managing metabolic disorders linked to altered methylation processes.

Comparative Analysis of Similar Compounds

To better understand the potential of N-(Naphthalen-1-yl)isonicotinamide, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Type | NNMT Inhibition (IC50) | Biological Activity |

|---|---|---|---|

| N-(Naphthalen-1-yl)isonicotinamide | Naphthalene + Isonicotinamide | 1.41 μM | Potential anticancer activity |

| Benzamide Analog | Benzene + Amide | 2.78 μM | Moderate inhibition |

| Pyridine Derivative | Pyridine + Amine | >25 μM | Weak inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。